shijiaocaolactone A shijiaocaolactone A
Brand Name: Vulcanchem
CAS No.: 122739-12-2
VCID: VC0055058
InChI: InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1
SMILES: CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol

shijiaocaolactone A

CAS No.: 122739-12-2

Main Products

VCID: VC0055058

Molecular Formula: C24H30O5

Molecular Weight: 398.5 g/mol

shijiaocaolactone A - 122739-12-2

CAS No. 122739-12-2
Product Name shijiaocaolactone A
Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
IUPAC Name [(2R,3S)-2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate
Standard InChI InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1
Standard InChIKey MAFRBYJWZZFXHI-XUZZJYLKSA-N
Isomeric SMILES CC(C)C[C@@]1([C@H](CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C
SMILES CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C
Canonical SMILES CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C
Synonyms shijiaocaolactone A
PubChem Compound 164135
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator